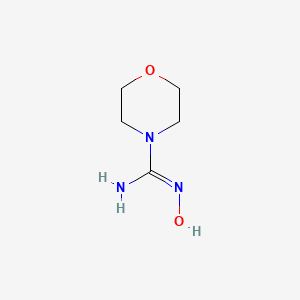
N'-hydroxymorpholine-4-carboxamidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N’-hydroxymorpholine-4-carboxamidine” is a chemical compound with the CAS Number: 29044-26-6 . It has a molecular weight of 145.16 and its IUPAC name is N’-hydroxy-4-morpholinecarboximidamide .
Molecular Structure Analysis
The molecular formula of “N’-hydroxymorpholine-4-carboxamidine” is C5H11N3O2 . The InChI code for this compound is 1S/C5H11N3O2/c6-5 (7-9)8-1-3-10-4-2-8/h5H,1-4,6H2 .Physical and Chemical Properties Analysis
“N’-hydroxymorpholine-4-carboxamidine” is a solid . It should be stored in a refrigerated condition .Applications De Recherche Scientifique
Pharmacological Modulators in Scientific Research
Pharmacological modulators like 5-Aminoimidazole-4-carboxamide ribonucleoside (AICAr) are extensively used to study AMPK activity, crucial for understanding metabolism and cancer pathogenesis. Although initially focused on AMPK activation, emerging studies reveal AMPK-independent effects, highlighting the complexity of pharmacological modulators in research (Visnjic et al., 2021) Cells.
Bioactive Compounds and Their Clinical Applications
Compounds like Carvacrol exhibit a wide range of bioactivities, including antimicrobial, antioxidant, and anticancer properties. Such studies underscore the potential of natural and synthetic compounds in developing new treatments and enhancing our understanding of bioactive molecules in health and disease (Sharifi-Rad et al., 2018) Phytotherapy Research.
Biocatalyst Inhibition and Microbial Engineering
Research into carboxylic acids and their inhibitory effects on engineered microbes like Escherichia coli and Saccharomyces cerevisiae contributes to the development of robust microbial strains for industrial applications, including biorenewable chemicals production (Jarboe et al., 2013) Frontiers in Microbiology.
Antimicrobial and Antioxidant Potential of Chitosan
Chitosan, a biopolymer with a unique chemical structure, has garnered interest for its antimicrobial and antioxidant capabilities. Understanding the pharmacological activities and optimization of chitosan formulations can significantly impact food and pharmaceutical industries (Raafat & Sahl, 2009) Microbial Biotechnology.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 'N'-hydroxymorpholine-4-carboxamidine' involves the reaction of morpholine-4-carboxamidine with hydroxylamine hydrochloride in the presence of a base.", "Starting Materials": [ "Morpholine-4-carboxamidine", "Hydroxylamine hydrochloride", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Dissolve morpholine-4-carboxamidine in a suitable solvent (e.g. ethanol)", "Add hydroxylamine hydrochloride and base to the solution", "Heat the mixture to reflux for several hours", "Cool the mixture and filter the precipitate", "Wash the precipitate with cold solvent (e.g. ethanol) to obtain 'N'-hydroxymorpholine-4-carboxamidine'" ] } | |
Numéro CAS |
29044-26-6 |
Formule moléculaire |
C5H11N3O2 |
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
N'-hydroxymorpholine-4-carboximidamide |
InChI |
InChI=1S/C5H11N3O2/c6-5(7-9)8-1-3-10-4-2-8/h9H,1-4H2,(H2,6,7) |
Clé InChI |
VQTABDIYPJEHBR-UHFFFAOYSA-N |
SMILES isomérique |
C1COCCN1/C(=N\O)/N |
SMILES |
C1COCCN1C(=NO)N |
SMILES canonique |
C1COCCN1C(=NO)N |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide](/img/structure/B2778720.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2778722.png)
![[(2R,3R)-3-(Trifluoromethyl)oxolan-2-yl]methanamine;hydrochloride](/img/structure/B2778724.png)
![2-(2H-1,3-benzodioxol-5-yl)-N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B2778726.png)
![N-[3-(Furan-3-YL)-3-hydroxypropyl]thiophene-2-sulfonamide](/img/structure/B2778729.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide](/img/structure/B2778730.png)
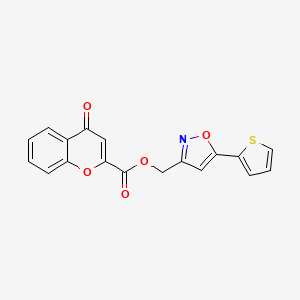
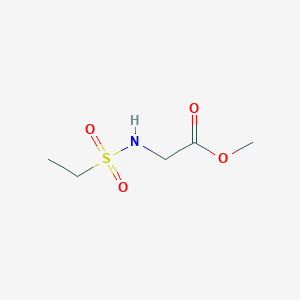
![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)prop-2-enamide](/img/structure/B2778733.png)
![N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]but-2-ynamide](/img/structure/B2778734.png)
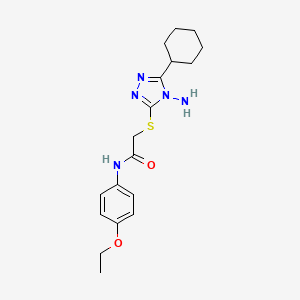
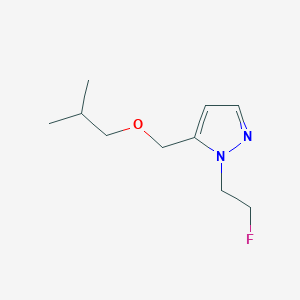
![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide](/img/structure/B2778741.png)
![2-(benzylsulfanyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide](/img/structure/B2778743.png)
